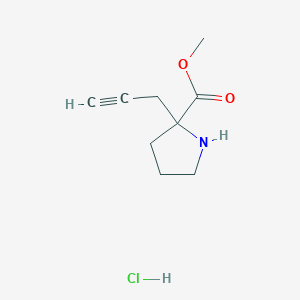

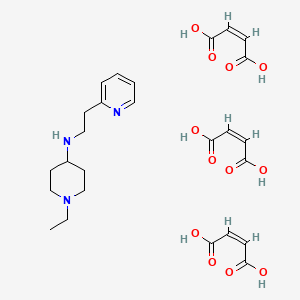

![molecular formula C20H18N4O2S2 B2537597 Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897477-74-6](/img/structure/B2537597.png)

Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. The related compounds include arylthiobenzazoles, benzotriazole-containing piperazines, and benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, which have been explored for their electrochemical properties, receptor affinities, anti-mycobacterial activities, and potential as central nervous system agents .

Synthesis Analysis

The synthesis of related compounds involves electrochemical methods and conventional chemical synthesis. For instance, arylthiobenzazoles were synthesized through the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole . Another approach includes the synthesis of 4-alkyl-1-(o-methoxyphenyl)piperazines with a terminal benzotriazole fragment, which were prepared to study their affinity for 5-HT1A and 5-HT2 receptors . Additionally, a series of benzo[d]thiazole-2-carboxamides were prepared for anti-tubercular activity assessment .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, crystal structure studies, Hirshfeld surface analysis, and density functional theory (DFT) calculations were performed on novel piperazine derivatives to understand their reactive sites and intermolecular interactions . These studies provide insights into the molecular conformation and potential reactive sites of the compounds, which are crucial for their biological activities.

Chemical Reactions Analysis

The chemical reactions involving related compounds include Michael addition reactions, as seen in the electrochemical synthesis of arylthiobenzazoles . Additionally, the structure-activity relationship studies of benzotriazole-containing piperazines suggest that the benzotriazole moiety contributes significantly to receptor affinity, which is a result of the chemical interactions between the compound and the receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through their biological evaluations. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were evaluated for their anti-mycobacterial activity and cytotoxicity, which are indicative of their chemical properties and biological interactions . The quantitative structure-activity relationship (QSAR) studies further help in understanding the relationship between the chemical structure and biological activity .

Wissenschaftliche Forschungsanwendungen

Anti-mycobacterial Applications

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the specified compound, has been identified as a new class of anti-mycobacterial chemotypes. A study by Pancholia et al. (2016) found that thirty-six structurally diverse benzo[d]thiazole-2-carboxamides exhibited potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with MICs in the low (1-10) μM range, suggesting promising therapeutic indices. The study also established a quantitative structure-activity relationship (QSAR) model, indicating a significant potential for developing new anti-tubercular agents based on this scaffold (Pancholia et al., 2016).

Antimicrobial Activity

Mhaske et al. (2014) synthesized a novel series of derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, which showed moderate to good antimicrobial activity. This indicates the potential utility of such compounds in combating bacterial infections, highlighting the versatility of the benzo[d]thiazolyl piperazine scaffold in developing new antimicrobial agents (Mhaske et al., 2014).

Synthesis and Chemical Characterization

Electrochemical synthesis based on the oxidation of related compounds has been explored by Amani and Nematollahi (2012), demonstrating the feasibility of synthesizing arylthiobenzazoles derivatives. Their research provides insights into the electrochemical behaviors and synthetic pathways of benzo[d]thiazolyl piperazine derivatives, underscoring their potential for diverse chemical applications (Amani & Nematollahi, 2012).

Anticancer Properties

Kumbhare et al. (2014) reported that isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, a compound structurally similar to the query, exhibited significant anti-cancer activity against various cancer cell lines. This highlights the compound's potential in cancer research, specifically in inducing cell cycle arrest and apoptosis through p53 activation via mitochondrial-dependent pathways (Kumbhare et al., 2014).

Eigenschaften

IUPAC Name |

1,3-benzothiazol-6-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-26-15-3-2-4-16-18(15)22-20(28-16)24-9-7-23(8-10-24)19(25)13-5-6-14-17(11-13)27-12-21-14/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGKJZVDOHDIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)

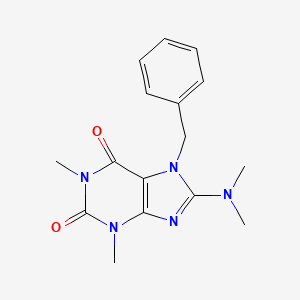

![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)

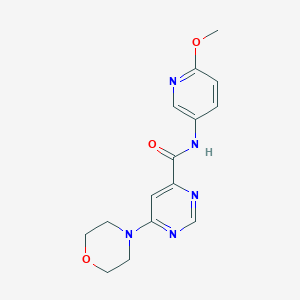

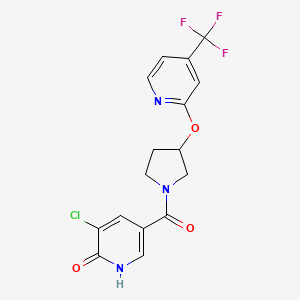

![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)

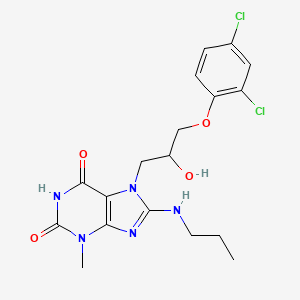

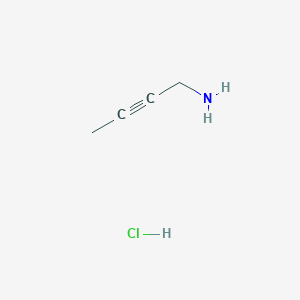

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)

![2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2537532.png)

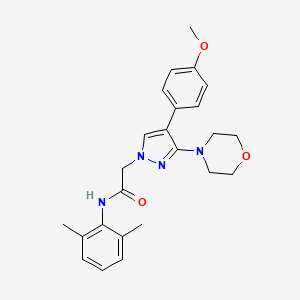

![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)